molecular formula C14H17N3O2S B6518755 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 904821-62-1

2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B6518755
CAS No.: 904821-62-1
M. Wt: 291.37 g/mol
InChI Key: PLCODKSJNNMRMH-UHFFFAOYSA-N
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Description

2-{[1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound featuring an imidazole ring, a benzyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted through nucleophilic aromatic substitution reactions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s imidazole ring is known for its ability to interact with enzymes and receptors, potentially leading to applications in enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, the compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Its structural features allow it to interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylimidazole: Lacks the hydroxymethyl and sulfanyl groups, making it less versatile in terms of functionalization.

    2-Mercaptoimidazole: Contains a sulfanyl group but lacks the benzyl and hydroxymethyl groups, limiting its biological activity.

    N-Methylacetamide: A simple amide without the imidazole ring, making it less biologically active.

Uniqueness

2-{[1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-15-13(19)10-20-14-16-7-12(9-18)17(14)8-11-5-3-2-4-6-11/h2-7,18H,8-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCODKSJNNMRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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